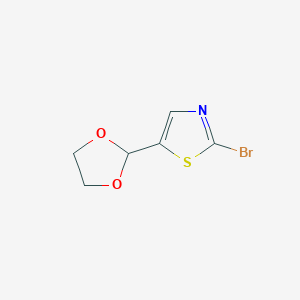

2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-6-8-3-4(11-6)5-9-1-2-10-5/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHXDXOLCIWTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1,3-thiazole with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions.

Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include reduced thiazole derivatives.

Scientific Research Applications

Lithiation Reactions

One of the primary methods for utilizing 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole is through lithiation using lithium diisopropylamide (LDA). This process allows for the introduction of various electrophiles to create polyfunctionalized derivatives. The results from lithiation reactions are summarized in Table 1.

| Electrophile | Product Yield (%) |

|---|---|

| Water | 96 |

| Triisopropylsilyl chloride | 74 |

| Dimethylformamide | 85 |

| Acetaldehyde | 87 |

| Iodine | 76 |

This table illustrates the efficiency of different electrophiles in reacting with the lithiated thiazole derivative .

Case Study: Synthesis of Thiazole Derivatives

A study demonstrated the transformation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole into various thiazole derivatives through sequential lithiation and electrophilic substitution reactions. For instance, when treated with acetaldehyde, a new alcohol derivative was formed, showcasing the compound's versatility as a precursor in synthetic pathways .

Pharmacological Potential

Thiazoles are recognized for their biological activities, including roles as selective enzyme inhibitors and antagonists for various receptors. Research indicates that derivatives of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole exhibit potential as pharmacologically active compounds. Specifically, they have been investigated for their efficacy against certain types of cancer and bacterial infections .

Screening Libraries

The ability to synthesize libraries of thiazole derivatives from 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole positions it as a valuable intermediate in drug discovery processes. These libraries can be screened for biological activity to identify promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiazole ring, which influence reactivity, electronic properties, and biological activity.

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole | Br (2), 1,3-dioxolane (5) | Bromine, dioxolane | C₆H₆BrNO₂S | 236.09 |

| 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole | Br (5), 1,3-dioxolane (2), CH₃ (4) | Bromine, dioxolane, methyl | C₇H₈BrNO₂S | 250.12 |

| 2-Bromo-5-(4-chlorophenyl)-1,3-thiazole | Br (2), 4-Cl-C₆H₄ (5) | Bromine, 4-chlorophenyl | C₉H₅BrClNS | 274.57 |

| 5-Bromo-2-(chloromethyl)-1,3-thiazole | Br (5), CH₂Cl (2) | Bromine, chloromethyl | C₄H₃BrClNS | 212.50 |

- Electronic Effects: The 1,3-dioxolane group is electron-donating, stabilizing the thiazole ring via resonance, whereas bromine and chlorophenyl groups are electron-withdrawing, increasing electrophilicity .

Reactivity :

- The bromine atom at position 2 in 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole facilitates nucleophilic substitution (e.g., Suzuki coupling), enabling cross-coupling reactions .

- Chloromethyl-substituted analogs (e.g., 5-bromo-2-(chloromethyl)-1,3-thiazole) undergo alkylation or elimination reactions, offering pathways to thiazole-based polymers .

Biological Activity

2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound notable for its thiazole ring structure, which is characterized by the presence of sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique combination of a bromine atom and a dioxolane moiety enhances its reactivity and functionalization potential, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole is C₈H₈BrN₃O₂S. The structural features include:

| Feature | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |

| Bromine Atom | Enhances reactivity and potential interactions with biological targets. |

| Dioxolane Moiety | Suggests versatility for further chemical modifications. |

Antimicrobial Properties

Compounds containing thiazole rings are often recognized for their antimicrobial activities. Research indicates that 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole exhibits activity against various bacterial and fungal strains. The thiazole structure is crucial for its interaction with microbial targets, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole have been explored through various studies. Notably:

- Mechanism of Action : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. Its structural properties allow it to interact effectively with biological targets associated with tumor growth .

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. For instance, certain derivatives displayed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Studies

Several case studies highlight the biological efficacy of 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole:

- Study on Antitumor Activity : A study reported that derivatives exhibited significant antitumor activity with some compounds showing IC50 values less than 5 µM against various cancer cell lines. These findings suggest that modifications to the thiazole ring can enhance anticancer potency .

- Antimicrobial Efficacy : Another study indicated that this compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, reinforcing its potential as a broad-spectrum antimicrobial agent .

Synthesis and Functionalization

The synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create libraries of thiazole derivatives for screening against specific biological targets.

Synthetic Pathway Overview

The synthetic pathway generally includes:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via lithiation and halogen dance reactions. Evidence shows that treating 5-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA) at −78°C in THF, followed by bromination using CuBr or electrophilic brominating agents, achieves moderate yields (40–60%) . Key factors include:

-

Catalyst selection : CuBr enhances regioselectivity in bromination .

-

Solvent : Polar aprotic solvents (e.g., THF) stabilize intermediates during lithiation .

-

Temperature : Low temperatures (−78°C) prevent side reactions during lithiation .

Table 1 : Comparison of Synthetic Routes

Method Catalyst Solvent Yield (%) Reference Lithiation + CuBr CuBr THF 53 Direct electrophilic Br₂ N/A DCM 40

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole?

- Methodological Answer :

- ¹H NMR : The thiazole proton appears as a singlet at δ 8.16 ppm. The dioxolane ring protons split into a multiplet (δ 4.0–4.5 ppm) due to coupling with adjacent oxygens .

- ¹³C NMR : The brominated thiazole carbon resonates at δ 120–125 ppm, while the dioxolane carbons appear at δ 95–100 ppm .

- IR : Strong absorption at 1476 cm⁻¹ (C=N stretching) and 1070 cm⁻¹ (C-O-C in dioxolane) .

Q. What solvent systems are optimal for purification via column chromatography?

- Methodological Answer : Use hexane/ethyl acetate (70:3 v/v) for elution, as it resolves brominated thiazoles from unreacted starting materials. Silica gel pretreatment with 5% triethylamine minimizes tailing caused by polar intermediates .

Q. What are the stability considerations for storing 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture, which hydrolyzes the dioxolane ring, and UV light, which degrades the thiazole core .

Advanced Research Questions

Q. How does the halogen dance mechanism influence regioselectivity during bromination?

- Methodological Answer : The halogen dance involves transient formation of a lithiated intermediate at the thiazole C5 position, followed by bromine migration to C2. Computational studies (DFT) show this is driven by the thermodynamic stability of the C2-brominated product (ΔG = −12.5 kcal/mol) .

Q. What computational strategies predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

Use density functional theory (DFT) to calculate Fukui indices, identifying C2-Br as the most electrophilic site (f⁺ = 0.45) .

Simulate Pd-catalyzed Suzuki couplings: Optimize ligands (e.g., SPhos) to reduce steric hindrance from the dioxolane ring .

Q. How to resolve contradictions in reported melting points (327–328 K vs. 330 K)?

- Methodological Answer :

- Purity analysis : Use HPLC (C18 column, 70:30 MeOH/H₂O) to detect impurities (<1% required for accurate m.p.) .

- Polymorphism screening : Perform X-ray crystallography to identify if multiple crystal forms exist .

Q. What are the challenges in scaling up lithiation-bromination reactions?

- Methodological Answer :

- Exothermicity : Use a jacketed reactor with precise temperature control (−78°C ± 2°C) to prevent runaway reactions .

- Byproduct formation : Introduce in-situ quenching with NH₄Cl to minimize dimerization .

Q. How to analyze π-π interactions in crystal packing using X-ray data?

- Methodological Answer :

Calculate centroid distances (e.g., Cg5⋯Cg6 = 3.815 Å) using Mercury software .

Identify slip angles (>20° indicates weak π-π stacking) .

Table 2 : Crystal Packing Parameters

| Interaction Type | Distance (Å) | Symmetry Operation | Reference |

|---|---|---|---|

| π-π (thiazole-phenyl) | 3.815 | −x, 1−y, 1−z | |

| S⋯Br | 3.540 | x+1, y, z |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.